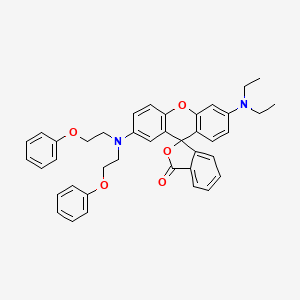2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
CAS No.: 77946-10-2
Cat. No.: VC17036705
Molecular Formula: C40H38N2O5
Molecular Weight: 626.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77946-10-2 |
|---|---|
| Molecular Formula | C40H38N2O5 |
| Molecular Weight | 626.7 g/mol |
| IUPAC Name | 2'-[bis(2-phenoxyethyl)amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
| Standard InChI | InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3 |
| Standard InChI Key | LXPWQKFJRPEKAN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CCOC6=CC=CC=C6)CCOC7=CC=CC=C7 |
Introduction
Key Features:
| Functional Group | Description |
|---|---|
| Spiro Center | Connects the isobenzofuran and xanthene moieties. |
| Diethylamino Group | Provides electron-donating properties, influencing fluorescence behavior. |
| Bis(2-phenoxyethyl)amino | Enhances lipophilicity and potential biological activity. |
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
-
Spirocyclization: Formation of the spiro linkage between isobenzofuran and xanthene.
-
Amine Substitution: Introduction of diethylamino and bis(2-phenoxyethyl)amino groups via nucleophilic substitution or reductive amination.
These reactions often require:
-
Catalysts (e.g., Lewis acids).
-
Solvents like ethanol or dimethylformamide (DMF).
-
Purification techniques such as recrystallization or chromatography.
Fluorescent Probes
The compound's xanthene backbone suggests strong fluorescence, making it suitable for:
-
Biological Imaging: Visualization of cellular components.
-
Environmental Sensors: Detection of pH changes or metal ions.
Medicinal Chemistry
The presence of amino groups indicates potential bioactivity:
-
Drug Design: As a scaffold for developing enzyme inhibitors.
-
Photodynamic Therapy: Exploiting its fluorescent properties for cancer treatment.
Material Science
Due to its structural stability and optical properties:
-
Used in the development of organic light-emitting diodes (OLEDs).
-
Incorporated into dye-sensitized solar cells.
Analytical Data
To confirm the identity and purity of the compound, analytical techniques are employed:
| Technique | Purpose | Observed Data (Hypothetical) |
|---|---|---|
| NMR Spectroscopy | Structural elucidation (1H and 13C signals). | Peaks corresponding to aromatic protons and aliphatic groups. |
| Mass Spectrometry | Molecular weight determination. | m/z peak consistent with calculated molecular mass. |
| UV-Vis Spectroscopy | Absorption maxima indicating conjugation. | λmax around 500–550 nm (indicative of xanthene dyes). |
| Fluorescence Spectroscopy | Emission profile analysis. | Strong emission in the visible range (e.g., green fluorescence). |
Potential Research Directions
-
Biological Evaluation:
-
Investigate cytotoxicity against cancer cell lines.
-
Assess binding affinity for specific enzymes or receptors.
-
-
Chemical Modifications:
-
Introduce other functional groups to enhance water solubility.
-
Develop derivatives with tunable fluorescence properties.
-
-
Environmental Applications:
-
Study its use in detecting pollutants or heavy metals in water samples.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume